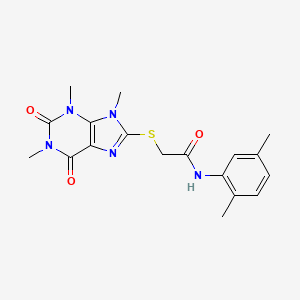

N-(2,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Characterization

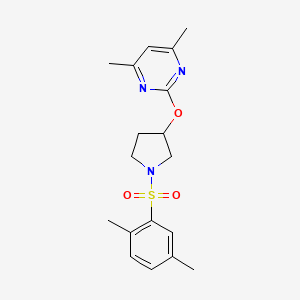

N-(2,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, due to its complex structure, plays a significant role in the synthesis and characterization of various derivatives with potential scientific applications. The synthesis of such compounds often involves multi-step chemical reactions, providing a foundation for the development of novel agents with diverse biological activities. For instance, the synthesis and pharmacological evaluation of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have shown that these derivatives exhibit unique chemical properties, enabling their application in areas like chemiluminescence (Watanabe et al., 2010)[https://consensus.app/papers/synthesis-sulfanyl-sulfinyl-sulfonylsubstituted-watanabe/7a5740ec00345be898ab34940e724545/?utm_source=chatgpt]. Such studies underscore the importance of N-(2,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide in the synthesis of new chemical entities that could serve as tools in scientific research.

Biological Screening and Activity

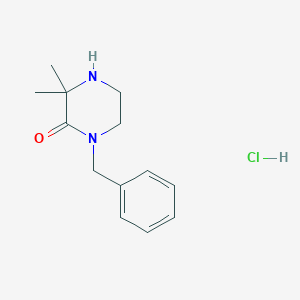

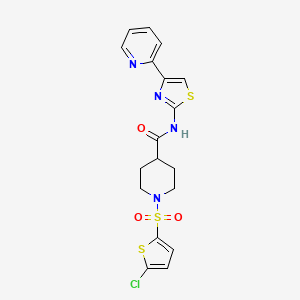

The derivatives synthesized from N-(2,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide have been screened for various biological activities, revealing their potential as antibacterial, antifungal, and anthelmintic agents. For example, benzyl and sulfonyl derivatives have demonstrated significant biological activities, indicating their potential in developing new therapeutic agents (Khan et al., 2019)[https://consensus.app/papers/benzyl-sulfonyl-derivatives-khan/0bf969fe24805bab8611c6bc416cb6cb/?utm_source=chatgpt]. These activities are crucial for advancing scientific understanding of how such compounds interact with biological systems, providing insights that could lead to the discovery of new drugs.

Molecular Docking and In-silico Studies

Molecular docking studies involving derivatives of N-(2,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide contribute significantly to the identification of potential drug candidates. By examining the interaction between these compounds and target proteins, researchers can predict the binding affinity and selectivity of these molecules towards specific biological targets. This approach is instrumental in drug discovery processes, where in-silico methods are used to streamline the development of compounds with therapeutic potential.

Pharmacological Evaluation

Pharmacological evaluations of synthesized derivatives from N-(2,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide have highlighted their potential in various therapeutic areas. Studies have shown that these compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria, as well as moderate inhibitors of enzymes like α-chymotrypsin (Siddiqui et al., 2014)[https://consensus.app/papers/synthesis-pharmacological-evaluation-molecular-docking-siddiqui/06c4310244255df88c1e7cfd457d0130/?utm_source=chatgpt]. This pharmacological data is essential for further development and optimization of these compounds as drug candidates.

Environmental Applications

The chemical properties of N-(2,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide derivatives also find applications in environmental science, particularly in the detection and quantification of carbonyl compounds in water samples. The development of sensitive molecular probes based on these derivatives allows for the accurate measurement of pollutants, contributing to environmental monitoring and protection efforts (Houdier et al., 2000)[https://consensus.app/papers/fluorescent-probe-detection-carbonyl-compounds-houdier/78f3882d275a54d1b29a060343ae64ea/?utm_source=chatgpt].

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-10-6-7-11(2)12(8-10)19-13(24)9-27-17-20-14-15(21(17)3)22(4)18(26)23(5)16(14)25/h6-8H,9H2,1-5H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZFNIFGDKGPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-6-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2691288.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)

![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)

![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)

![N-[2-(1-cyclohexenyl)ethyl]-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2691310.png)